molecular formula C19H23N3O3S B2587492 (3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone CAS No. 2034528-02-2

(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Numéro de catalogue B2587492
Numéro CAS: 2034528-02-2
Poids moléculaire: 373.47
Clé InChI: RKGSPYMOBDWDQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MPA-TFM, and its chemical structure consists of a piperidine ring, an azetidine ring, a thiazole ring, and a phenyl ring.

Applications De Recherche Scientifique

Anaplastic Lymphoma Kinase (ALK) Inhibition

ASP3026 is a potent and selective inhibitor of ALK , a receptor tyrosine kinase implicated in various cancers. Specifically, it targets the EML4-ALK fusion gene , which plays a crucial role in non-small cell lung cancer (NSCLC) pathogenesis . By inhibiting ALK, ASP3026 suppresses tumor growth in preclinical models.

Non-Small Cell Lung Cancer (NSCLC) Therapy

As an ALK inhibitor, ASP3026 holds promise for treating EML4-ALK-positive NSCLC. Clinical studies have demonstrated its efficacy in reducing tumor size and improving patient outcomes . Its oral administration and dose-dependent antitumor activity make it a valuable candidate in NSCLC therapy.

Antibacterial Activity

Interestingly, ASP3026 derivatives exhibit antimicrobial properties. For instance, novel piperazine chrome-2-one derivatives derived from ASP3026 have been investigated for their antibacterial effects. Docking simulations revealed interactions with oxidoreductase enzymes, suggesting potential therapeutic applications .

Colchicine-Binding Site Inhibition

Researchers have designed ASP3026 analogues as colchicine-binding site inhibitors (CBSIs). These compounds replace the ethylene bridge of combretastatin A-4 (CA-4) with a β-lactam (2-azetidinone) scaffold. By targeting the colchicine-binding site, they aim to disrupt microtubule dynamics and inhibit cancer cell proliferation .

Tubulin-Destabilizing Effects

ASP3026 derivatives may also impact microtubule stability. By modifying the core structure, researchers explore their potential as tubulin destabilizers, akin to combretastatin-like agents. Such effects could be relevant in cancer treatment, where microtubules play a critical role in cell division .

Future Therapeutic Applications

While ASP3026’s primary focus lies in ALK-related cancers, ongoing research may uncover additional applications. Investigating its effects on other kinases, cellular pathways, and disease models could reveal novel therapeutic avenues.

Propriétés

IUPAC Name

[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-24-16-6-9-21(10-7-16)15-12-22(13-15)18(23)14-2-4-17(5-3-14)25-19-20-8-11-26-19/h2-5,8,11,15-16H,6-7,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGSPYMOBDWDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.